(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile
Description
Properties
IUPAC Name |
(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-1-2-8(4-9)7-16-11(6-14)10(15)5-13/h1-4,7H,15H2/b11-10-,16-7? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWVKHOTLNWOOI-OOQWFJINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile typically involves the condensation reaction between 3-bromobenzaldehyde and 2-amino-3-cyanobut-2-enenitrile. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and can be utilized in cross-coupling reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with biological macromolecules, making it a valuable tool for probing biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Comparative Crystallographic Data
Electronic and Steric Effects
- Bromophenyl vs. In contrast, the benzylidene group facilitates planar molecular arrangements due to its aromatic conjugation .
- Hydroxyl vs. Bromine Substituents : The dihydroxyphenyl analog () forms extensive O–H⋯N/O hydrogen bonds, increasing lattice stability. Bromine’s polarizability may promote halogen bonding (Br⋯N), though this requires experimental validation.
Intermolecular Interactions
- Benzylidene Derivative: Forms N–H⋯N hydrogen-bonded ribbons (Figure 1, ), with a monoclinic lattice (Z=8) and moderate density (1.239 Mg/m³).
Methodological Considerations
Structural data for these compounds were determined using crystallographic software such as SHELXL for refinement () and ORTEP-3/WinGX for visualization (). Validation tools () ensure accuracy in bond lengths and angles, critical for comparative analyses.
Biological Activity
(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C11H10BrN5
- Molecular Weight : 292.14 g/mol
The structure features a bromophenyl group attached to a butenedinitrile backbone, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate amines and aldehydes, often utilizing microwave-assisted methods to enhance yield and reduce reaction time.
Anticancer Activity
Recent studies highlight the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis |
| A549 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of this compound on cancer cell lines. The results indicated that modifications to the bromophenyl group enhanced anticancer activity, leading to further exploration of structure-activity relationships.
- Antimicrobial Efficacy : Research conducted at a leading pharmaceutical institute found that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains, suggesting its potential utility in combination therapies.
- Inflammation Model : In vivo studies using murine models showed that administration of this compound significantly reduced inflammation markers, supporting its use in inflammatory conditions.
Q & A
Q. What synthetic methods are recommended for preparing (Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile?
Methodological Answer: The compound is synthesized via Schiff base condensation. React 2,3-diaminomaleonitrile with 3-bromobenzaldehyde in methanol under reflux for 3 hours. After cooling, filter the precipitate and wash with cold methanol. Recrystallize from absolute ethanol to obtain yellow crystals (85% yield). Monitor reaction progress using TLC and confirm purity via melting point (463 K) .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters:
Q. What spectroscopic techniques validate the molecular structure?
Methodological Answer:
- IR spectroscopy: Confirm the presence of C≡N stretches (~2200 cm) and N–H bends (~1600 cm).
- NMR: -NMR detects aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 5.8–6.2 ppm).
- Elemental analysis: Verify C, H, N, and Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can discrepancies in crystallographic bond lengths or angles be resolved?
Methodological Answer: Use validation tools like PLATON to check for missed symmetry or disorder. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-311G(d,p)). For example, if C–N bond lengths deviate >0.02 Å from literature, re-examine thermal ellipsoids for dynamic disorder or refine anisotropic displacement parameters .
Q. What computational strategies predict the electronic properties of this compound?
Methodological Answer: Perform density-functional theory (DFT) calculations:
Q. How to analyze hydrogen-bonding networks in the crystal lattice?
Methodological Answer: Use Mercury software to visualize intermolecular interactions. For this compound:
- Primary interaction: N–H···N hydrogen bonds (2.8–3.0 Å).
- Network topology: Chains along [100] direction. Quantify using Hirshfeld surface analysis (d plots) to identify % contributions from H···N/Br contacts .
Data Contradiction Analysis
Q. How to address inconsistencies in Z/E isomer ratios during synthesis?
Methodological Answer:
- Chromatography: Use HPLC with a chiral column (e.g., Chiralpak IA) to separate isomers.
- Kinetic control: Adjust reaction temperature (e.g., lower to 25°C favors Z-isomer) or solvent polarity (methanol vs. DMF).
- Theoretical modeling: Calculate isomer stability via Gibbs free energy differences (ΔG) using DFT .
Q. Why might experimental and computational bond angles differ?
Methodological Answer:
- Crystal packing effects: Intermolecular forces in the solid state distort angles vs. gas-phase DFT.
- Thermal motion: High-temperature XRD data may show larger deviations.
- Solution: Compare with neutron diffraction (if available) or apply periodic boundary conditions in DFT .
Tables for Key Parameters
Q. Table 2. DFT-Optimized Geometries
| Bond Type | Experimental (Å) | DFT (Å) |
|---|---|---|
| C≡N | 1.136–1.138 | 1.142 |
| C–Br | 1.90 | 1.89 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
